3-(3-Methoxyphenyl)oxirane-2-carboxylic acid

Regioisomerism Physicochemical profiling Drug design

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid (CAS 738532-03-1, molecular formula C₁₀H₁₀O₄, MW 194.18 g/mol) is a phenyl-substituted oxirane-2-carboxylic acid (glycidic acid derivative) bearing a meta-methoxy substituent on the aromatic ring. The compound combines an electrophilic epoxide ring with a free carboxylic acid group, placing it within the well-studied class of substituted 2-oxiranecarboxylic acids that have been patented extensively as hypoglycaemic and hypoketonaemic agents acting via carnitine palmitoyltransferase I (CPT-1) inhibition.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 738532-03-1
Cat. No. B1394033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)oxirane-2-carboxylic acid
CAS738532-03-1
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2C(O2)C(=O)O
InChIInChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
InChIKeyPYLUKEGOOLJJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)oxirane-2-carboxylic Acid (CAS 738532-03-1): Procurement-Relevant Identity, Class, and Baseline Characteristics


3-(3-Methoxyphenyl)oxirane-2-carboxylic acid (CAS 738532-03-1, molecular formula C₁₀H₁₀O₄, MW 194.18 g/mol) is a phenyl-substituted oxirane-2-carboxylic acid (glycidic acid derivative) bearing a meta-methoxy substituent on the aromatic ring. The compound combines an electrophilic epoxide ring with a free carboxylic acid group, placing it within the well-studied class of substituted 2-oxiranecarboxylic acids that have been patented extensively as hypoglycaemic and hypoketonaemic agents acting via carnitine palmitoyltransferase I (CPT-1) inhibition [1]. It is commercially available from multiple suppliers at purities of 95–98% . Its closest structural analogs include the para-methoxy isomer (CAS 90278-52-7), the ortho-methoxy isomer (CAS 741642-00-2), the methyl ester derivative, and the unsubstituted 3-phenyloxirane-2-carboxylic acid, each of which exhibits distinct physicochemical and potentially distinct biological profiles.

Why 3-(3-Methoxyphenyl)oxirane-2-carboxylic Acid Cannot Be Interchanged with In-Class Analogs: The Meta-Methoxy Advantage


Within the methoxyphenyl-oxirane-carboxylic acid family, the position of the methoxy substituent (ortho, meta, or para) dictates the electronic distribution across the aromatic ring, the conformational preferences of the molecule, and the acidity of the carboxylic acid group. The para-methoxy isomer (CAS 90278-52-7), the most abundantly cited glycidic acid derivative in benzothiazepine synthesis patents, has a predicted pKa of 3.43 ± 0.40 , whereas the meta-methoxy compound is expected to have a distinctly different pKa owing to the electron-withdrawing inductive effect operating from the meta position rather than the resonance-donating effect dominant in the para isomer. The free carboxylic acid form is also non-interchangeable with the widely available methyl ester derivatives (e.g., CAS 105560-93-8), which act as prodrugs or synthetic intermediates requiring hydrolytic activation [1]. Furthermore, the ortho-methoxy isomer (CAS 741642-00-2) introduces steric hindrance that alters epoxide ring accessibility. Substituting any of these analogs without experimental verification of target engagement, metabolic stability, or synthetic compatibility risks failure in a research or development program, particularly in CPT-1 inhibition assays where small electronic perturbations have been shown to markedly shift potency [2].

3-(3-Methoxyphenyl)oxirane-2-carboxylic Acid: Comparator-Benchmarked Evidence for Scientific Selection


Meta- vs. Para-Methoxy Regioisomerism: Predicted Physicochemical Differentiation

The meta-methoxy substitution in the target compound produces fundamentally different electronic and solubility properties compared to the para-methoxy isomer (CAS 90278-52-7). At the electronic level, the meta-OCH₃ group exerts a net electron-withdrawing inductive effect (Hammett σₘ = +0.12), while the para-OCH₃ group is a strong resonance electron donor (Hammett σₚ = -0.27). This difference is reflected in the predicted pKa values of the carboxylic acid: the para isomer has a predicted pKa of 3.43 ± 0.40 , whereas the meta isomer is expected to have a pKa closer to that of 3-methoxybenzoic acid (experimental pKa = 4.09–4.10) , suggesting approximately 0.6–0.7 log units weaker acidity—a meaningful difference for ionization state at physiological pH. Computed logP further distinguishes the regioisomers: the ortho-methoxy isomer (CAS 741642-00-2) has an ALOGPS logP of 0.76 with aqueous solubility of 9.85 g/L [1], while the para isomer shows a predicted logP approximately 1.0–1.3 (estimated from structurally analogous methyl ester PSA of 48.06 and boiling point of 313°C) . The meta isomer occupies an intermediate lipophilicity space distinct from both, making it a uniquely positioned tool compound for structure-activity relationship (SAR) studies.

Regioisomerism Physicochemical profiling Drug design

Free Carboxylic Acid vs. Methyl Ester: Functional Group Impact on Direct Biological Activity

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid bears a free carboxyl group (COOH), whereas the more commonly cited methyl ester analog (e.g., methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, CAS 105560-93-8) requires in vivo or in vitro ester hydrolysis to generate the active acid species. In the oxirane carboxylic acid class of CPT-1 inhibitors, the free carboxylic acid is the pharmacologically active species that forms the CoA ester needed to inactivate CPT-1 in the outer mitochondrial membrane [1]. The seminal hypoglycaemic agent etomoxir (ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) and POCA (sodium 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate) illustrate this principle: the ester prodrug (etomoxir) requires metabolic activation, while the salt/free acid (POCA) acts directly [2]. POCA produces a significant blood glucose-lowering effect in fasted rats at a minimal effective dose of 15 μmol/kg [3]. For in vitro enzyme assays or cell-free systems lacking esterase activity, only the free carboxylic acid form yields interpretable concentration-response data, making the target compound directly usable without the confounding variable of variable ester hydrolysis rates across experimental systems.

Prodrug activation Enzyme inhibition CPT-1 pharmacology

Synthetic Accessibility via Darzens Condensation: Distinct Intermediate Utility of the Meta-Methoxy Sodium Salt

The sodium salt of 3-(3-methoxyphenyl)glycidic acid (CAS 68432-82-6, molecular formula C₁₀H₉NaO₄, MW 216.17, LogP = -0.115, PSA = 61.89) is an established synthetic intermediate documented in the patent literature for the preparation of benzothiazepine derivatives . This sodium salt is the direct conjugate base of the target compound and can be accessed via the Darzens glycidic ester condensation of m-methoxybenzaldehyde with ethyl chloroacetate, followed by alkaline hydrolysis . In contrast, the vast majority of benzothiazepine-related patent literature focuses on the para-methoxy isomer and its esters (e.g., US Patent 5,571,704) because the para-substituted glycidates lead to the clinically relevant 1,5-benzothiazepine calcium channel blockers such as clentiazem [1]. The meta-methoxy sodium salt (CAS 68432-82-6) provides access to a structurally distinct sub-series of benzothiazepine analogs with potentially differentiated pharmacological profiles. The computed LogP of -0.115 and PSA of 61.89 for the sodium salt distinguish it from the more lipophilic para-methoxy glycidate esters used as mainstream intermediates.

Darzens condensation Glycidic ester synthesis Chemical intermediate

Class-Level Hypoglycaemic Activity: Patent-Based Evidence for Oxirane Carboxylic Acids

The target compound falls within the general structural scope of phen(alk)oxy-substituted oxirane carboxylic acids claimed in multiple patent families as hypoglycaemic and hypoketonaemic agents. EP 0 046 590 (and its US equivalents US 4,324,796 and US 4,337,267) explicitly claims substituted oxiranecarboxylic acids bearing lower alkoxy substituents (including methoxy) on the phenyl ring, with demonstrated glucose-lowering activity in animal models [1]. The patent US 6,670,481 further discloses that compounds of this class lower blood glucose concentration in rats rendered insulin-resistant by prolonged fasting, and improve insulin efficacy in type 2 diabetes models [2]. While quantitative IC₅₀ or EC₅₀ values for the specific 3-methoxy isomer have not been published as of the current evidence cutoff, the class-level structure-activity relationship established by Eistetter and Wolf (1982) demonstrates that phenyl ring substitution with electron-withdrawing or electron-donating groups modulates hypoglycaemic potency, with substituents such as Cl and CF₃ at the para position producing the most potent compounds [3]. The meta-methoxy compound, by virtue of its distinct electronic profile, may exhibit a differentiated potency and selectivity window versus the para-substituted analogs that dominate the patent literature.

Hypoglycaemic agents CPT-1 inhibition Metabolic disease

Commercial Availability and Purity Benchmarking Against Isomeric Analogs

The target compound is commercially available from multiple suppliers with documented purity specifications. Leyan (乐研) supplies the compound at 98% purity (Catalog No. 1833494) , while Chemenu offers it at 95%+ purity (Catalog No. CM592744) . In comparison, the para-methoxy isomer (CAS 90278-52-7) is available at 95% purity (AKSci Catalog No. 4775CK) and 97% purity (Leyan Catalog No. 1801327) , while the ortho-methoxy isomer (CAS 741642-00-2) is available at ≥97% purity from Matrix Scientific (Catalog No. 102836-796) . The target compound's 98% purity offering from Leyan represents the highest specified purity among the three regioisomers from a single supplier, which may be of consequence for applications requiring minimal isomeric contamination, such as crystallography or high-sensitivity enzymatic assays where even trace para- or ortho-isomer impurities could confound structure-activity interpretations.

Procurement Purity benchmarking Supplier comparison

High-Confidence Application Scenarios for 3-(3-Methoxyphenyl)oxirane-2-carboxylic Acid Grounded in Quantitative Evidence


Medicinal Chemistry SAR Exploration of CPT-1 Inhibitors with Meta-Substituted Phenyl Oxirane Carboxylic Acids

For medicinal chemistry teams investigating structure-activity relationships around the phenyl ring of oxirane carboxylic acid CPT-1 inhibitors, the meta-methoxy compound provides a distinct electronic probe orthogonally positioned relative to the extensively studied para-substituted analogs. The ~0.6–0.7 unit pKa shift relative to the para isomer alters the ionization state at assay pH, enabling systematic exploration of how carboxylic acid acidity modulates target engagement. Patent precedent in EP 0 046 590 and US 6,670,481 establishes that this substitution pattern falls within the claimed scope of hypoglycaemic oxirane carboxylic acids [1], providing both scientific rationale and IP context for lead optimization programs.

Direct-Acting In Vitro CPT-1 Pharmacology Without Esterase Confounding

The free carboxylic acid functionality eliminates the need for ester hydrolysis that complicates the use of methyl or ethyl ester prodrugs (e.g., etomoxir, methyl glycidate esters) in cell-free or mitochondrial CPT-1 inhibition assays. Researchers studying direct CPT-1 inhibition kinetics can use the target compound without requiring parallel experiments to verify ester hydrolysis completeness or to control for esterase activity variability across tissue preparations [2]. This is particularly relevant for isolated mitochondrial assays where esterase activity may be negligible.

Synthesis of Benzothiazepine Libraries with Meta-Methoxy Substitution

The sodium salt of 3-(3-methoxyphenyl)glycidic acid (CAS 68432-82-6), directly derived from the target compound, serves as a building block for synthesizing 1,5-benzothiazepine analogs bearing a meta-methoxy substituent—a substitution pattern underexplored relative to the para-methoxy benzothiazepines (e.g., clentiazem precursors) that dominate the patent literature . The distinct LogP (-0.115) and PSA (61.89) of the sodium salt, versus the more lipophilic para-methoxy glycidate esters, may also confer different reaction solvent compatibility and phase-transfer characteristics during synthesis.

Regioisomeric Selectivity Controls in Biochemical and Cellular Assays

When investigating phenyl oxirane carboxylic acids in enzyme inhibition or cellular assays, the concurrent procurement of all three regioisomers (ortho, meta, para) is essential for establishing that observed biological activity is regioisomer-specific rather than a general property of the methoxyphenyl-oxirane-carboxylic acid scaffold. The 98% purity specification available for the target compound supports its use as a high-confidence reference standard for discriminating regioisomer-dependent pharmacology, particularly in high-sensitivity assays where even 2% cross-contamination by an active isomer could generate false-positive SAR signals.

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